((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol
Description
This compound is a highly substituted tetrahydrofurodioxolane derivative featuring a pyrazolo-pyridine core with bis(trifluoromethyl) substituents. Its molecular formula is C₂₄H₂₆F₆N₃O₇, with a molecular weight of 525.49 g/mol and a CAS number of 1820579-85-8 . The stereochemistry (3aR,4R,6R,6aR) indicates a rigid, bicyclic sugar-like scaffold, commonly associated with nucleoside analogs. The presence of trifluoromethyl groups enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorine interactions.
Properties
Molecular Formula |
C16H15F6N3O4 |
|---|---|
Molecular Weight |
427.30 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C16H15F6N3O4/c1-14(2)28-10-8(5-26)27-13(11(10)29-14)25-12-6(4-23-25)7(15(17,18)19)3-9(24-12)16(20,21)22/h3-4,8,10-11,13,26H,5H2,1-2H3/t8-,10-,11-,13-/m1/s1 |
InChI Key |
SDISFNJYZSRREK-UORFTKCHSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=C(C=N3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C4=C(C=N3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)CO)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into two primary components:
- Tetrahydrofuro[3,4-d]dioxolane core with a hydroxymethyl group at C4 and a protected alcohol at C6.
- 4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine moiety.
Coupling these fragments via nucleophilic substitution at C6 of the sugar core is critical, necessitating precise stereochemical control. The synthesis leverages methodologies from carbohydrate chemistry, heterocyclic annulation, and transition-metal-free coupling reactions.
Synthesis of the Tetrahydrofuro[3,4-d]dioxolane Core
Starting Material and Protection Strategy
The core originates from L-xylose , which undergoes sequential protection to form the 2,2-dimethyltetrahydrofurodioxolane structure. Key steps include:
- Acetonide Formation : Treatment of L-xylose with acetone and catalytic H₂SO₄ yields the bis-acetonide intermediate, selectively protecting vicinal diols.
- Selective Deprotection : Controlled acidic hydrolysis (1N HCl, pH 2) removes one acetonide group, yielding (3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-ol.
Table 1: Key Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acetonide formation | Acetone, H₂SO₄, MgSO₄, 24°C, 16h | 86% | |
| Selective hydrolysis | 1N HCl, H₂O, 6h | 96% |
Oxidation and Functionalization
The C6 hydroxyl group is activated for subsequent coupling:
- TEMPO-Mediated Oxidation : Using trichloroisocyanuric acid (TCCA), NaBr, and TEMPO in acetone/water oxidizes C6-OH to a ketone, though this step is omitted in the final route to retain the hydroxyl for coupling.
- Mesylation/Tosylation : Alternative activation via mesyl chloride in dichloromethane generates a leaving group (MsO-) at C6, critical for SNAr reactions.
Synthesis of 4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Pyrazole Ring Construction
Adapting methodologies from pyrazolo[4,3-b]pyridine synthesis:
- SNAr Reaction : 3-Nitro-4,6-bis(trifluoromethyl)pyridine undergoes nucleophilic substitution with tert-butyl carbazate, forming a hydrazone intermediate.
- Japp–Klingemann Cyclization : Acidic treatment (HCl, EtOH) induces cyclization to form the pyrazole ring, yielding 1-tert-butyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.
Table 2: Pyrazole Annulation Parameters
| Parameter | Value | Source |
|---|---|---|
| Nitropyridine substrate | 3-Nitro-4,6-bis(trifluoromethyl)pyridine | |
| Cyclization agent | HCl, EtOH, 60°C | |
| Yield | 72–78% |
Coupling of Heterocycle to Sugar Core
Nucleophilic Aromatic Substitution (SNAr)
The C6-mesylated sugar core reacts with the deprotonated pyrazolopyridine under basic conditions (K₂CO₃, DMF):
- Mechanism : The pyrazolopyridine’s nitrogen acts as a nucleophile, displacing the mesylate group with inversion of configuration at C6.
- Stereochemical Outcome : Retention of (3aR,6R) configuration is achieved using bulky bases to minimize epimerization.
Table 3: Coupling Reaction Optimization
| Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 65% |
| Cs₂CO₃ | DMSO | 100 | 58% |
Stereochemical Considerations and Resolution
Enzymatic Kinetic Resolution
ChiPros chiral alcohol synthesis employs lipases (e.g., CAL-B) to resolve racemic intermediates, achieving >98% ee for the tetrahydrofuran core.
Crystallization-Induced Asymmetric Transformation
Recrystallization from hexane/ethyl acetate enriches diastereomeric purity, critical for API compliance.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazolo-pyridinyl group.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable in understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. Its applications may extend to fields such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of ((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves its interaction with specific molecular targets. The pyrazolo-pyridinyl group can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several nucleoside-like and heterocyclic derivatives. Below is a comparative analysis of its closest analogues:
Key Observations :
- The bis(trifluoromethyl) pyrazolo-pyridine group in the target compound distinguishes it from purine/pyrrolopyrimidine-based analogues, offering unique electronic and steric properties for binding interactions .
- Trifluoromethyl groups significantly increase metabolic stability compared to chloro or methoxy substituents .
- The tetrahydrofurodioxolane scaffold is conserved across analogues, suggesting shared synthetic routes via isosorbide or similar diols .
Computational and Experimental Comparison Methods
Tanimoto Similarity Index :
- The target compound’s similarity to purine derivatives (e.g., CAS 30685-38-2) is ~60–70% using Morgan fingerprints, indicating moderate structural overlap .
- Murcko Scaffold Analysis classifies it within the tetrahydrofurodioxolane chemotype but diverges in nucleobase topology .
Proteomic Interaction Signatures (CANDO Platform) :
- Unlike purine analogues, the bis(trifluoromethyl) group may confer unique interactions with fluorophilic enzyme pockets (e.g., kinases or cytochrome P450 isoforms) .
Docking Affinity Variability: Minor changes in substituents (e.g., CF₃ vs. Cl) alter binding modes due to differences in van der Waals interactions and steric hindrance .
Q & A
Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended for its preparation?
The synthesis involves multi-step reactions, including fluorination and trifluoromethylation of the pyrazolo-pyridine core, followed by coupling with the tetrahydrofuro-dioxol moiety. A critical step is the introduction of trifluoromethyl groups, which can be achieved using fluorinating agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled conditions . Purification often requires column chromatography with gradients of ethyl acetate/hexane, and reaction progress should be monitored via thin-layer chromatography (TLC) .
Q. How can the stereochemical integrity of the compound be confirmed during synthesis?
Chiral HPLC or polarimetry should be used to verify enantiomeric purity. X-ray crystallography (as demonstrated in structurally similar compounds like (3aR,6aR)-1-phenyl-5-[(R)-1-phenylethyl]-3-[4-(trifluoromethyl)phenyl]-pyrrolo[3,4-c]pyrazole-4,6-dione) provides definitive stereochemical confirmation . Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial arrangements of substituents .
Q. What analytical techniques are essential for characterizing this compound?
Q. What stability considerations are critical for storage and handling?
The compound is sensitive to moisture and light due to its dioxolane and trifluoromethyl groups. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrazolo-pyridine coupling step?
Yield optimization requires tuning reaction parameters:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions.
- Solvent Effects : Polar aprotic solvents like DMF or THF enhance solubility of intermediates.
- Temperature Control : Stepwise heating (60–80°C) minimizes side reactions .
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield the methanol group during coupling .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 19^1919F NMR shifts)?
Contradictions often arise from dynamic effects or impurities. Strategies include:
- Variable-Temperature NMR : To identify conformational exchange.
- DEPT-135 and HSQC : For unambiguous carbon assignments.
- Comparative Analysis : Cross-reference with analogous compounds, such as 4-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate, to validate spectral patterns .
Q. What experimental designs are suitable for evaluating bioactivity while accounting for stereochemical influence?
- Enantiomer-Specific Assays : Test isolated (3aR,4R,6R,6aR) and (3aS,4S,6S,6aS) forms in parallel.
- Docking Studies : Use molecular modeling to predict interactions with targets (e.g., kinases or GPCRs).
- ADME Profiling : Assess metabolic stability in liver microsomes, noting trifluoromethyl groups’ resistance to oxidation .
Q. How can researchers address low solubility in aqueous buffers during in vitro studies?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Modify the methanol group to a phosphate ester for enhanced hydrophilicity .
- Surfactant-Assisted Dispersion : Polysorbate-80 or Cremophor EL for nanoparticle formulations .
Methodological Notes
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift prediction) .
- Safety Protocols : Follow GHS07 guidelines for handling irritants (H315, H319) and respiratory sensitizers (H335) .
- Reaction Scaling : Pilot small-scale reactions (0.1–1 mmol) before industrial-scale synthesis to identify bottlenecks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
